Structural Differentiation: Unique 3-Chlorophenylsulfonamido Electrophore vs. Pyrrolidine Sulfonamide in STAT3 Inhibitor XVI
The defining structural feature of the target compound is its 3-chlorophenylsulfonamido group, which directly replaces the pyrrolidine-1-sulfonyl group found in the commercial probe STAT3 Inhibitor XVI (CAS 1260364-43-9) [1]. This substitution alters the key pharmacophore interacting with the STAT3 SH2 domain. The 3-chlorophenyl ring introduces a different electronic density distribution (electron-withdrawing Cl atom) and increased steric bulk compared to the smaller, non-aromatic pyrrolidine ring, which is known to critically affect binding mode and selectivity within arylsulfonamide STAT3 inhibitors [2].
| Evidence Dimension | Sulfonamide substituent structure and electronic properties |
|---|---|
| Target Compound Data | 3-chlorophenyl group (C6H4Cl-; electron-withdrawing, aromatic, bulky) |
| Comparator Or Baseline | STAT3 Inhibitor XVI: pyrrolidine-1-sulfonyl group (C4H8N-; electron-donating, non-aromatic, smaller volume) |
| Quantified Difference | Qualitative structural difference; quantitative biological impact is not directly measured for the target compound but is a principle of SAR for this class [2]. |
| Conditions | Structural analysis based on 2D chemical structures (PubChem) [1]. |
Why This Matters
For researchers optimizing selectivity against STAT3 over other STAT isoforms, this structural difference is critical, as similar modifications in this class have led to loss of STAT1 inhibition and gain of STAT3 selectivity.
- [1] PubChem. (2024). Compound Summary for 3-(3-chlorobenzenesulfonamido)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide. National Center for Biotechnology Information. CID 72719563. View Source
- [2] University of Hawaii & University of Hawaii at Hilo. (2022). ARYL SULFONAMIDES AS SMALL MOLECULE STAT3 INHIBITORS. US Patent Application US20220289720A1. BACKGROUND OF THE INVENTION. View Source
